3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK 59811 hydrochloride is a chemical compound known for its role as a calcium channel blocker. It is a derivative of 1,4-dihydropyridine and has been utilized in various scientific studies, particularly in the analysis of drug binding to voltage-gated calcium channels . The compound’s empirical formula is C22H29BrN2O5 · HCl, and it has a molecular weight of 517.84 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UK 59811 hydrochloride involves multiple steps, starting with the preparation of 4-(2-bromophenyl)-2-[(2-(dimethylamino)ethoxy)methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester. This intermediate is then converted to its hydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods: Industrial production of UK 59811 hydrochloride typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: UK 59811 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert UK 59811 hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
UK 59811 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
UK 59811 hydrochloride exerts its effects by inhibiting voltage-gated calcium channels. It binds to the outer, lipid-facing surface of the pore at the interface between two subunits of the calcium channel, thereby blocking calcium ion flow. At higher concentrations, it also binds within the pore, further inhibiting calcium ion movement . This mechanism is crucial for its role as a calcium channel blocker .
Comparison with Similar Compounds
Br-verapamil: Another calcium channel blocker that binds on the intracellular side of the selectivity filter in the central cavity of the pore.
LY2409881 hydrochloride: A compound with similar calcium channel blocking properties.
UCSF678 hydrochloride: Another related compound used in calcium channel research.
Uniqueness: UK 59811 hydrochloride is unique in its specific binding site and mechanism of action compared to other calcium channel blockers. Its ability to bind at both the outer surface and within the pore distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H30BrClN2O5 |
---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H |
InChI Key |
JZOQTVYILXBAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC)C)COCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.